8-Aminoaceanthrylene-1,2-dione
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Overview
Description
8-Aminoaceanthrylene-1,2-dione is an organic compound with the molecular formula C₁₆H₉NO₂ It is a derivative of acenaphthenequinone, featuring an amino group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoaceanthrylene-1,2-dione typically involves the reaction of acenaphthenequinone with an appropriate amine. One common method is the Hantzsch-type reaction, which involves the condensation of acenaphthenequinone with ammonium acetate or primary amines in the presence of catalysts such as potassium dihydrogen phosphate (KH₂PO₄) in aqueous ethanol . This method is favored for its simplicity, efficiency, and eco-friendliness.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like Zn(OAc)₂·2H₂O, CeCl₃·7H₂O, and polyphosphoric acid are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoaceanthrylene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acenaphthene derivatives
Scientific Research Applications
8-Aminoaceanthrylene-1,2-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Aminoaceanthrylene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with proteins and nucleic acids, influencing cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation
Comparison with Similar Compounds
Acenaphthenequinone: A precursor to 8-Aminoaceanthrylene-1,2-dione, used in similar synthetic applications.
Spiroacenaphthylene Compounds: These compounds share structural similarities and exhibit comparable biological activities.
Acridine-1,8-dione Derivatives: Known for their wide range of applications in medicinal chemistry and materials science.
Uniqueness: this compound stands out due to its specific amino substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
646058-62-0 |
---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
8-aminoaceanthrylene-1,2-dione |
InChI |
InChI=1S/C16H9NO2/c17-10-4-5-11-9(7-10)6-8-2-1-3-12-13(8)14(11)16(19)15(12)18/h1-7H,17H2 |
InChI Key |
FBIOJGPEQXZUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=CC(=C3)N)C4=C2C(=C1)C(=O)C4=O |
Origin of Product |
United States |
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